Cas no 2021224-02-0 (Sildenafil Impurity 25)

Sildenafil Impurity 25 is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is critical for ensuring the safety and efficacy of Sildenafil-based drug formulations by aiding in the identification, quantification, and characterization of potential impurities during manufacturing. Its well-defined chemical structure and stability make it a reliable tool for method development and validation in compliance with regulatory guidelines (e.g., ICH, USP). Sildenafil Impurity 25 is supplied with comprehensive analytical data, including HPLC/LC-MS profiles and NMR spectra, to support accurate and reproducible results in research and quality assurance laboratories.
Sildenafil Impurity 25 structure
Sildenafil Impurity 25 structure
Product name:Sildenafil Impurity 25
CAS No:2021224-02-0
MF:C9H10O6S
MW:246.237102031708
CID:4558054
PubChem ID:129889334

Sildenafil Impurity 25 Chemical and Physical Properties

Names and Identifiers

    • Sildenafil Impurity 75
    • 2-Ethoxy-5-sulfobenzoic acid
    • SildefilImpurity25
    • 2-Ethoxy-5-sulfobenzoesaure
    • BS-52879
    • 2021224-02-0
    • F76210
    • Sildenafil Impurity 25
    • Inchi: 1S/C9H10O6S/c1-2-15-8-4-3-6(16(12,13)14)5-7(8)9(10)11/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14)
    • InChI Key: XNUWOZVNSJJMNC-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(S(O)(=O)=O)=CC=C1OCC

Computed Properties

  • Exact Mass: 246.01980921g/mol
  • Monoisotopic Mass: 246.01980921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 109Ų

Sildenafil Impurity 25 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1243918-100mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
100mg
$350 2024-06-05
Ambeed
A1502210-250mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
250mg
$662.0 2025-02-25
Ambeed
A1502210-1g
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
1g
$1578.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSF197-100mg
2-ethoxy-5-sulfobenzoic acid
2021224-02-0 95%
100mg
¥2415.0 2024-04-22
1PlusChem
1P01XDBF-100mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
100mg
$366.00 2023-12-19
Aaron
AR01XDJR-100mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
100mg
$385.00 2025-02-12
1PlusChem
1P01XDBF-1g
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
1g
$1626.00 2023-12-19
eNovation Chemicals LLC
Y1243918-25mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
25mg
$195 2025-02-20
eNovation Chemicals LLC
Y1243918-250mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
250mg
$635 2025-03-01
eNovation Chemicals LLC
Y1243918-25mg
2-Ethoxy-5-sulfobenzoic acid
2021224-02-0 98%
25mg
$195 2025-03-01

Additional information on Sildenafil Impurity 25

Research Briefing on Sildenafil Impurity 25 (CAS: 2021224-02-0): Recent Advances and Analytical Insights

Sildenafil Impurity 25 (CAS: 2021224-02-0) is a critical impurity associated with the synthesis and degradation of Sildenafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor. Recent studies have highlighted its significance in pharmaceutical quality control, necessitating advanced analytical methods for its detection and quantification. This research briefing consolidates the latest findings on the characterization, analytical methodologies, and regulatory implications of Sildenafil Impurity 25, providing valuable insights for researchers and industry professionals.

Recent advancements in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have significantly improved the detection limits and accuracy of Sildenafil Impurity 25 analysis. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) to achieve a detection limit of 0.1 ng/mL, ensuring robust quality control in Sildenafil production. These methodologies are now considered industry standards for impurity profiling.

The structural elucidation of Sildenafil Impurity 25 has been further refined through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Research conducted by the European Directorate for the Quality of Medicines (EDQM) in 2024 revealed that this impurity arises primarily from oxidative degradation pathways, particularly under accelerated stability testing conditions. These findings underscore the importance of stringent storage and packaging protocols to minimize impurity formation in Sildenafil-based formulations.

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have recently updated their guidelines on permissible limits for Sildenafil Impurity 25. The revised threshold, now set at 0.15% of the total drug substance, reflects the latest toxicological assessments and aligns with International Council for Harmonisation (ICH) Q3B guidelines. Compliance with these updated standards is mandatory for all manufacturers seeking market approval for Sildenafil generics.

Emerging research also explores the potential pharmacological activity of Sildenafil Impurity 25. While initial studies suggested negligible biological effects, a 2024 in vitro study published in Chemico-Biological Interactions reported weak PDE5 inhibitory activity (IC50 = 12 µM) for this impurity. Although this activity is significantly lower than that of Sildenafil itself (IC50 = 3.9 nM), the findings warrant further investigation into potential synergistic or antagonistic effects in combination therapies.

Future research directions include the development of green chemistry approaches to minimize the formation of Sildenafil Impurity 25 during synthesis, as well as the exploration of novel stabilization techniques for finished products. Collaborative efforts between academia and industry are expected to yield innovative solutions that balance pharmaceutical efficacy with impurity control, ultimately enhancing patient safety and therapeutic outcomes.

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